

Application Notes and Protocols for Indium-111 Labeling of Monoclonal Antibodies

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Introduction

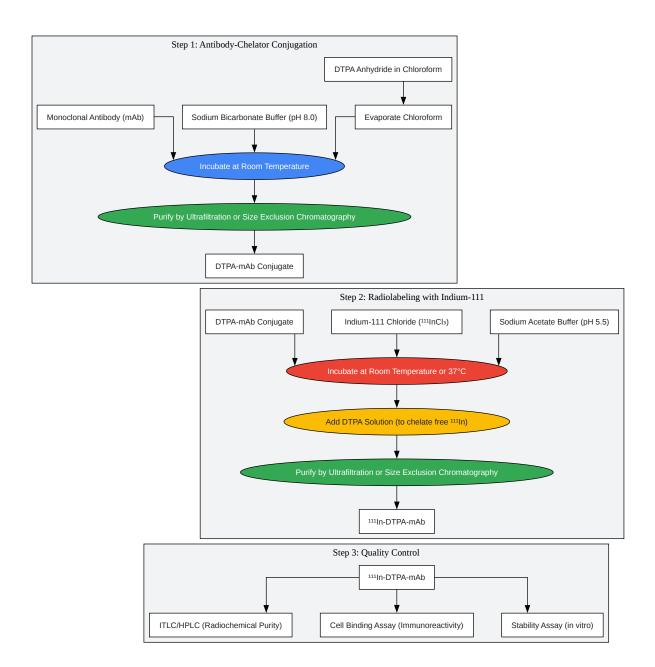
Indium-111 (¹¹¹In) is a gamma-emitting radionuclide widely utilized in nuclear medicine for single-photon emission computed tomography (SPECT) imaging. Its favorable physical characteristics, including a half-life of 67.9 hours and principal gamma photon energies of 173 and 247 keV, make it well-suited for radioimmunoscintigraphy, allowing for imaging several days after administration of the radiolabeled antibody.[1] The labeling of monoclonal antibodies (mAbs) with ¹¹¹In is a robust and reproducible process that has been refined to achieve high labeling efficiency without compromising the antibody's immunoreactivity.[2]

This two-step procedure involves the covalent attachment of a bifunctional chelating agent to the antibody, followed by the incorporation of ¹¹¹In.[1] This methodology allows for the preparation of radiopharmaceutical kits, where the chelated antibody can be produced in bulk, purified, and stored, with the final radiolabeling step performed just prior to administration.[1] Commonly used bifunctional chelating agents include derivatives of diethylenetriaminepentaacetic acid (DTPA) and 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[3][4]

These application notes provide a detailed protocol for the ¹¹¹In-labeling of monoclonal antibodies using a DTPA-based chelator, along with methods for quality control of the final radiolabeled product.



Experimental Workflow Diagram



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Caption: Workflow for the conjugation, radiolabeling, and quality control of ¹¹¹In-labeled monoclonal antibodies.

Detailed Experimental Protocols Protocol 1: Conjugation of DTPA to Monoclonal Antibody

This protocol is based on the widely used cyclic anhydride method.[4]

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline)
- Diethylenetriaminepentaacetic acid dianhydride (DTPA dianhydride)
- · Dry chloroform
- Sodium bicarbonate buffer (1.4%, pH 8.0)
- Nitrogen gas
- Ultrafiltration device (e.g., Amicon Ultra, with appropriate molecular weight cut-off) or size exclusion chromatography columns (e.g., NAP-5 or Zeba 7K)[3]
- · Glass tubes
- Ultrasonicator

Procedure:

- Preparation of DTPA Anhydride: Prepare a 1 mg/mL suspension of DTPA dianhydride in dry chloroform.
- Aliquotting DTPA: Under ultrasonication, pipette the desired volume of the DTPA suspension into a glass tube. The molar ratio of DTPA to mAb should be optimized, with a 1:1 ratio often being a good starting point to avoid aggregation.[4]



- Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas.
- Antibody Addition: Add the purified monoclonal antibody (e.g., 10 mg) and sodium bicarbonate buffer to the tube containing the dried DTPA anhydride.[4]
- Conjugation Reaction: Gently mix the solution and incubate at room temperature for 5 minutes.[4]
- Purification of the Conjugate: Remove unbound DTPA by ultrafiltration or size exclusion chromatography.
 - Ultrafiltration: Perform two centrifugation steps of 30 minutes each at approximately 2700
 x g.[4]
 - Size Exclusion Chromatography: Use a pre-packed column (e.g., NAP-5) equilibrated with a suitable buffer (e.g., 0.2 M ammonium acetate, pH 5.5).[3]
- Storage: The purified DTPA-mAb conjugate can be stored at -20°C or used immediately for radiolabeling.[4]

Protocol 2: Radiolabeling of DTPA-mAb with Indium-111

Materials:

- Purified DTPA-mAb conjugate
- Indium-111 chloride (¹¹¹InCl₃) in 0.05 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5)
- DTPA solution (20 mM in 0.1 M sodium acetate) for quenching
- Ultrafiltration device or size exclusion chromatography columns

Procedure:

 Buffer Preparation: Add an equal volume of 0.1 M sodium acetate buffer to the ¹¹¹lnCl₃ stock solution and mix carefully to achieve a pH of approximately 5.5.[4]



- Radiolabeling Reaction: Add the buffered ¹¹¹¹InCl₃ to the DTPA-mAb conjugate. The specific activity can be targeted, for example, at 18.5 MBq (0.5 mCi) per mg of protein.[4]
- Incubation: Incubate the reaction mixture. Incubation times and temperatures can vary, for example, 5 minutes at room temperature or 1 hour at 37°C.[3][4]
- Quenching: After incubation, add the 20 mM DTPA solution to chelate any unbound 111 In.[4]
- Purification of Radiolabeled Antibody: Remove the resulting ¹¹¹In-DTPA complex by ultrafiltration or size exclusion chromatography.[4]
- Final Product: The purified 111In-DTPA-mAb is ready for quality control testing.

Quality Control Protocols Protocol 3: Determination of Radiochemical Purity

Radiochemical purity is assessed to quantify the percentage of ¹¹¹In that is bound to the antibody. Instant thin-layer chromatography (ITLC) is a rapid method for this determination.[5]

Materials:

- ¹¹¹In-DTPA-mAb
- ITLC-SG strips
- Developing solvent (e.g., 0.9% NaCl)
- DTPA solution (0.05 M)
- Gamma counter

Procedure:

- Sample Preparation: Challenge an aliquot of the radiolabeled antibody with 0.05 M DTPA to chelate any weakly bound ¹¹¹In.[5]
- Spotting: Spot the sample onto an ITLC-SG strip.



- Development: Develop the strip in a chromatography chamber containing 0.9% NaCl. The ¹¹¹In-DTPA-mAb remains at the origin, while unbound ¹¹¹In-DTPA migrates with the solvent front.
- Analysis: Cut the strip into segments and measure the radioactivity of each segment using a gamma counter.
- Calculation: Calculate the radiochemical purity as: (Counts at origin / Total counts) x 100%

High-performance liquid chromatography (HPLC) with a size exclusion column can also be used for a more detailed analysis of radiochemical purity.[4][5]

Protocol 4: Immunoreactivity Assay

This assay determines the percentage of the radiolabeled antibody that can still bind to its target antigen.

Materials:

- ¹¹¹In-DTPA-mAb
- Target antigen-expressing cells
- Control cells (antigen-negative)
- Binding buffer (e.g., PBS with 1% BSA)
- Microcentrifuge tubes
- Gamma counter

Procedure:

- Cell Preparation: Prepare serial dilutions of the target antigen-expressing cells.
- Incubation: Add a fixed amount of ¹¹¹In-DTPA-mAb to each cell dilution and to control cells. Incubate for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or 37°C).



- Washing: Centrifuge the tubes, remove the supernatant, and wash the cell pellets with cold binding buffer to remove unbound antibody. Repeat the washing step.
- Counting: Measure the radioactivity in the cell pellets and the supernatants using a gamma counter.
- Analysis: Plot the inverse of the cell-bound radioactivity against the inverse of the cell
 concentration (Lindmo plot). The immunoreactive fraction is determined from the y-intercept
 of the extrapolated linear regression.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the ¹¹¹In-labeling of monoclonal antibodies.

Table 1: Labeling Efficiency and Radiochemical Purity

Antibody/Chel ator	Labeling Efficiency (%)	Radiochemical Purity (%)	Quality Control Method	Reference
¹¹¹ In-DTPA- Trastuzumab	92.3 ± 2.3	97.0 ± 1.5	HPLC and ITLC	[4]
¹¹¹ In-DOTA- Bevacizumab	>95	>97	ITLC and HPLC	[6]
¹¹¹ In-IgM (LiLo chelator)	>95	Not specified	Not specified	[7]
¹¹¹ In-DTPA-anti- yH2AX-Tat	≥95	>95	ITLC and HPLC	[8]
111In-CHX-A"- DTPA-MORAb- 009	>90	>98	Not specified	[9]

Table 2: Immunoreactivity and In Vitro Stability



Labeled Antibody	Immunoreactiv e Fraction	In Vitro Stability Conditions	Stability Result	Reference
¹¹¹ In-DTPA- Trastuzumab	0.87 ± 0.06	Not specified	Not specified	[4]
¹¹¹ In-DTPA-biAb	Not specified	500-fold molar excess of EDTA for 72 h	~5% decrease in ¹¹¹ In chelation at 72 h	[3]
¹¹¹ In-DOTA-biAb	Not specified	500-fold molar excess of EDTA for 72 h	~30% decrease in ¹¹¹ In chelation at 72 h	[3]
¹¹¹ In-DOTA-Tz- biAb	Not specified	500-fold molar excess of EDTA for 72 h	Complete retention of ¹¹¹ In at 72 h	[3]
111In-CHX-A"- DTPA-MORAb- 009	88.3 ± 4.5%	Not specified	Not specified	[9]

Conclusion

The ¹¹¹In-labeling of monoclonal antibodies via bifunctional chelators is a well-established and reliable method for producing radiopharmaceuticals for diagnostic imaging. The success of this procedure hinges on the careful optimization of conjugation and radiolabeling conditions, followed by rigorous quality control to ensure high radiochemical purity and retained immunoreactivity. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development.

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